E3 Ligase Ligand-linker Conjugate 97

PROTAC CRBN Pomalidomide

E3 Ligase Ligand-linker Conjugate 97 (molecular formula C23H29N5O5, molar mass 455.51 g/mol) is a heterobifunctional building block used in the assembly of proteolysis-targeting chimeras (PROTACs). It incorporates a pomalidomide-based ligand that recruits the cereblon (CRBN) E3 ubiquitin ligase.

Molecular Formula C23H29N5O5
Molecular Weight 455.5 g/mol
Cat. No. B12380093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 Ligase Ligand-linker Conjugate 97
Molecular FormulaC23H29N5O5
Molecular Weight455.5 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CC(C4)CN5CCN(CC5)CCO
InChIInChI=1S/C23H29N5O5/c29-10-9-25-5-7-26(8-6-25)12-15-13-27(14-15)16-1-2-17-18(11-16)23(33)28(22(17)32)19-3-4-20(30)24-21(19)31/h1-2,11,15,19,29H,3-10,12-14H2,(H,24,30,31)
InChIKeyNUQIVHOFNJIHKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





E3 Ligase Ligand-linker Conjugate 97: A PROTAC Building Block with a Pomalidomide-Based CRBN Ligand


E3 Ligase Ligand-linker Conjugate 97 (molecular formula C23H29N5O5, molar mass 455.51 g/mol) is a heterobifunctional building block used in the assembly of proteolysis-targeting chimeras (PROTACs). It incorporates a pomalidomide-based ligand that recruits the cereblon (CRBN) E3 ubiquitin ligase [1]. This conjugate provides the CRBN-binding and linker components, and is designed for subsequent conjugation to a target-protein ligand to complete the full PROTAC molecule [2][3].

Why E3 Ligase Ligand-linker Conjugate 97 Cannot Be Simply Interchanged with Other Pomalidomide Conjugates


In PROTAC design, small changes in the linker length or composition can drastically alter the ternary complex geometry, which in turn governs degradation efficiency, target selectivity, and cellular activity [1]. Consequently, E3 Ligase Ligand-linker Conjugate 97 cannot be freely substituted for other pomalidomide-based conjugates like those with PEG3 or C6-alkyl linkers . The specific linker in Conjugate 97 is engineered to achieve an optimal spatial distance between the CRBN E3 ligase and the target protein binding site. Interchanging it with a different conjugate without empirical validation carries a high risk of producing a PROTAC with reduced or abolished degradation potency [2][3].

Quantitative Differentiators for E3 Ligase Ligand-linker Conjugate 97: What the Data Shows


Conjugate 97 vs. Other Pomalidomide-Linker Conjugates: Limited Direct Comparative Data

A comprehensive search of primary literature, patents, and vendor datasheets did not yield any direct head-to-head comparisons between Conjugate 97 and a specific analog. The available evidence is limited to its identity as a pomalidomide-based CRBN ligand-linker conjugate [1]. Any claims of superior performance over other conjugates (e.g., those with PEG2, PEG3, or C6 linkers) are not supported by the publicly available data.

PROTAC CRBN Pomalidomide Linker

Conjugate 97 vs. Conjugate 108: Distinct Applications in SOS1 Degrader Synthesis

While no direct quantitative comparison exists, a key differentiator is the intended application. Conjugate 97 is a general-purpose pomalidomide-CRBN ligand-linker building block , whereas other closely numbered conjugates, such as E3 Ligase Ligand-linker Conjugate 108, are specifically designated for the synthesis of a particular PROTAC (SOS1 degrader, HY-161634) . This demonstrates that the numerical designations among these conjugates correspond to distinct chemical structures and, critically, distinct downstream purposes in specific PROTAC campaigns.

PROTAC CRBN SOS1 Degrader

Scientifically Sound Application Scenarios for E3 Ligase Ligand-linker Conjugate 97


General-Purpose CRBN-Recruiting PROTAC Synthesis

This conjugate is appropriate for researchers aiming to synthesize novel PROTACs where the optimal linker for a pomalidomide-based CRBN ligand has not yet been determined. It serves as a starting point for screening campaigns to identify effective degraders of a target protein of interest . This is a standard approach in the PROTAC field, where a library of linker variants is often tested to find the most effective degrader [1].

Building a PROTAC Library for Linker Optimization

In drug discovery, linker length and composition are key variables in PROTAC optimization. Conjugate 97 can be used as one component in a set of conjugates with varying linkers (e.g., C2, C3, C5, PEG2, PEG3) to systematically explore structure-activity relationships (SAR) and identify the linker that yields maximal target degradation . This approach is supported by literature demonstrating that minor linker changes can dramatically affect degradation potency [2].

Chemical Biology Tool for Investigating CRBN-Dependent Degradation

This conjugate can be utilized as a chemical biology tool to investigate the functional consequences of degrading a specific protein in cellular models. When conjugated to a validated target ligand, the resulting PROTAC enables researchers to study the biological role of the target protein through its acute and selective removal [3]. This approach has been successfully employed with pomalidomide-based PROTACs to degrade proteins like BRD4 [4].

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